Baeocystin

Overview

Description

Synthesis Analysis

Baeocystin's synthesis has been explored through biocatalytic routes, notably involving the decarboxylation and phosphorylation of 4-hydroxy-6-methyl-l-tryptophan by Psilocybe cubensis enzymes, with N-methylation catalyzed by PsiM. An in silico structural model of PsiM provided insights into its SAM-binding core and substrate preferences (Fricke et al., 2019).

Molecular Structure Analysis

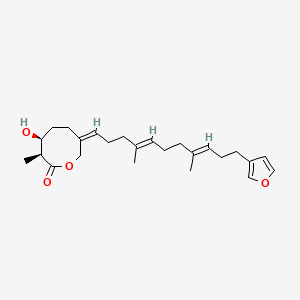

The structural elucidation of this compound and its analogs has been achieved using various spectroscopic techniques, such as ultraviolet, infrared, and mass spectral analyses, determining them as derivatives of 4-phosphoryloxytryptamine (Leung & Paul, 1968).

Chemical Reactions and Properties

Research has focused on the synthesis and evaluation of this compound and related tryptamines found in hallucinogenic mushrooms. The synthetic method developed provides access to these natural products, enabling in vitro and in vivo experiments to inform on their psychoactive properties. Notably, this compound's psychedelic activity was not evident in animal models, despite its dephosphorylated metabolite, norpsilocin, possessing potent agonist activity at the 5-HT2A receptor (Sherwood et al., 2020).

Physical Properties Analysis

This compound's presence has been analyzed in various Psilocybe species, with studies detailing the variation in its decay rate and how storage factors influence its concentration within these mushrooms (Repke et al., 1977).

Scientific Research Applications

Baeocystin in Psychoactive Research

Another significant study by Sherwood et al. (2020) delves into the synthesis and biological evaluation of this compound among other tryptamines found in hallucinogenic mushrooms. The research undertook both in vitro and in vivo experiments to explore the psychoactive properties of these compounds. Interestingly, the study found that this compound alone did not exhibit psychedelic activity in animal models, suggesting its psychoactive effects might be modulated in the presence of other compounds or through its metabolic transformation within the body. This insight into this compound's psychoactive properties is crucial for understanding its role in the overall effects of psilocybin-containing mushrooms and could guide future therapeutic applications or safety assessments Sherwood et al., 2020.

Mechanism of Action

Target of Action

Baeocystin is a zwitterionic alkaloid and an analog of psilocybin . It primarily targets the 5-HT2A receptor , which is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin . The 5-HT2A receptor plays a key role in the function of the central nervous system, particularly in the cerebral cortex .

Mode of Action

This compound, similar to psilocybin, acts by binding to and activating the 5-HT2A receptor . This receptor is part of the serotonin system and is involved in the transmission and processing of external stimuli . The activation of this receptor by this compound can lead to changes in perception and cognition .

Biochemical Pathways

This compound is a derivative of psilocybin, and it’s synthesized from the amino acid L-tryptophan . The biosynthesis of this compound involves the enzyme PsiM, a methyltransferase, which catalyzes two methylation reactions, the last two steps in the production of this compound .

Pharmacokinetics

It’s suggested that this compound could potentially exert a synergistic effect with psilocin/psilocybin by competing for monoamine oxidase (mao), effectively increasing psilocin concentration in the blood .

Result of Action

The activation of the 5-HT2A receptor by this compound can lead to changes in perception and cognition . It’s important to note that while some reports suggest a “gentle hallucinogenic experience” from this compound , a study in 2019 found no evidence that this compound produces any hallucinogenic effects in a mouse model .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in psilocybin mushrooms can vary depending on the species of the mushroom . Furthermore, the effects of this compound may also be influenced by the presence of other compounds in the mushroom, such as psilocybin and psilocin .

properties

IUPAC Name |

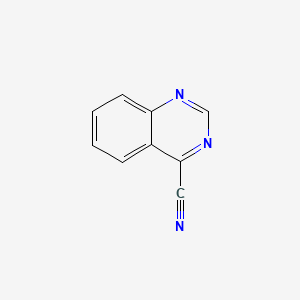

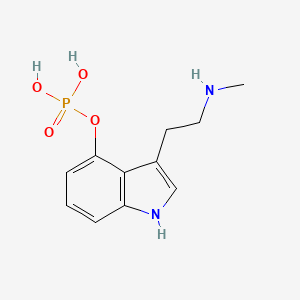

[3-[2-(methylamino)ethyl]-1H-indol-4-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N2O4P/c1-12-6-5-8-7-13-9-3-2-4-10(11(8)9)17-18(14,15)16/h2-4,7,12-13H,5-6H2,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPBXXCVZZZXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C(=CC=C2)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175693 | |

| Record name | Baeocystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21420-58-6 | |

| Record name | Baeocystin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21420-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baeocystin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021420586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baeocystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAEOCYSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22KW205WF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Aminoacetyl)amino]acetic acid; platinum(4+); dihydrate](/img/structure/B1212252.png)

![5-[6,6-dimethylhepta-2,4-diynyl(methyl)amino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1212253.png)

![N-[(2S,6E,8Z)-2-hydroxy-7-methyl-9-(4-methyl-2-prop-2-enylphenyl)deca-6,8-dienyl]acetamide](/img/structure/B1212259.png)

![N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1212261.png)

![6-methoxy-3-[[[1-(2-methoxyethyl)-5-tetrazolyl]methyl-(3-pyridinylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1212262.png)